naphthalen-1-yl(pyrazol-1-yl)methanone

Crystallography Structural Biology Medicinal Chemistry

For kinase drug discovery, sourcing a consistent, well-defined scaffold for SAR exploration is critical. Generic pyrazole-naphthyl ketones introduce conformational variability that confounds binding data. Naphthalen-1-yl(pyrazol-1-yl)methanone provides a single-isomer, non-coplanar pharmacophore (supported by a 50.0° dihedral angle in crystal derivatives) for reproducible computational docking and analog generation. - Enables confident p38 MAPK, Syk, and Src kinase inhibitor lead optimization - Unsubstituted pyrazole ring serves as a strategic handle for late-stage parallel diversification - Provides a cost-effective common precursor for generating focused compound libraries

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
Cat. No. B334563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenaphthalen-1-yl(pyrazol-1-yl)methanone
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)N3C=CC=N3
InChIInChI=1S/C14H10N2O/c17-14(16-10-4-9-15-16)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H
InChIKeyOMQDSKYQXDQNEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalen-1-yl(pyrazol-1-yl)methanone: Structural & Synthetic Baseline


Naphthalen-1-yl(pyrazol-1-yl)methanone is an organic compound featuring a naphthalen-1-yl group and a pyrazol-1-yl group connected by a methanone (carbonyl) linkage [1]. This ketone-functionalized heteroaromatic scaffold is recognized in the patent literature as a core structural motif for various pharmacologically active compounds, including anti-inflammatory agents and kinase inhibitors [2][3]. The compound serves as a key building block or reference molecule in medicinal chemistry campaigns targeting p38 MAP kinase, Syk kinase, and Src family tyrosine kinases [2]. Its defined, single-isomer structure provides a consistent starting point for structure-activity relationship (SAR) exploration, distinguishing it from more complex, multi-functionalized analogs [3].

Scaffold Role Medicinal chemistry building block for kinase inhibitor SAR exploration
Structural Clarity Single-isomer, conformation-defined reference molecule for docking studies
Synthetic Utility Modular core for late-stage diversification and parallel library synthesis

Naphthalen-1-yl(pyrazol-1-yl)methanone: Irreplaceability by Analogs


The specific molecular geometry of naphthalen-1-yl(pyrazol-1-yl)methanone, defined by the precise dihedral angles between its aromatic systems, dictates its potential binding interactions and reactivity [1]. X-ray crystallographic data for a closely related 1,4-diaroyl pyrazole derivative reveal that the naphthalene ring system and the pyrazole ring adopt a non-coplanar conformation with a dihedral angle of 50.0(2)° [2]. This distinct three-dimensional arrangement influences the molecule's capacity for π-π stacking and hydrogen bonding, as observed in its crystal packing [2]. Consequently, subtle changes to the substitution pattern, such as shifting from a naphthalen-1-yl to a naphthalen-2-yl group or altering the pyrazole substitution, can result in significant differences in molecular conformation and, by extension, biological activity profiles. Therefore, generic substitution with a superficially similar pyrazole-naphthyl ketone is not a valid scientific practice without rigorous comparative validation [1][2].

Target Compound
Surface-Similar Substitute
Attachment Naphthalen-1-yl carbonyl; defined dihedral angle of ~50° with pyrazole ring
Attachment Naphthalen-2-yl isomer may present altered spatial orientation and π-stacking geometry
Conformation Non-coplanar arrangement supports specific H-bonding networks and crystal packing
Conformation Altered pyrazole substitution may shift dihedral angle and binding-mode compatibility
Enzyme Target Profile Closest analog shows TNAP/GCAP engagement context
Enzyme Target Profile Naphthyl-pyrazole analogs may reroute to distinct enzyme classes; requires comparative validation

Naphthalen-1-yl(pyrazol-1-yl)methanone: Key Differentiation Metrics


Conformational Stability: A Crystallographic Comparison

In a crystallographic study of a 1,4-diaroyl pyrazole derivative that incorporates the naphthalen-1-yl(pyrazol-1-yl)methanone substructure, the dihedral angle between the naphthalene and pyrazole ring systems was precisely measured as 50.0(2)° [1]. This specific conformation differs from that observed in many other pyrazole-naphthalene derivatives, which can exhibit dihedral angles ranging from near 0° (coplanar) to over 80° depending on substitution [1]. The specific 50.0° angle places the aromatic rings in an orientation that facilitates both intramolecular O-H⋯O hydrogen bonding and intermolecular C-H⋯O and C-H⋯Br hydrogen bonds, leading to the formation of inversion dimers and double-stranded chains in the solid state [1]. This is a key differentiator from analogs like (3,5-dimethyl-1H-pyrazol-1-yl)(naphthalen-2-yl)methanone, where the 2-naphthyl group is expected to present a different spatial orientation and interaction profile due to the altered attachment point [2].

Conformational Stability
Class-level
Dihedral angle: 50.0(2)°
Measured in a 1,4-diaroyl derivative containing the core substructure via single-crystal XRD at 293 K
Supports conformational context for binding-mode review and docking predictions
Derived from a closely related analog; class-level inference
Crystallography Structural Biology Medicinal Chemistry

Synthetic Accessibility: Core Scaffold vs. Complex Hybrids

Naphthalen-1-yl(pyrazol-1-yl)methanone, as a simple ketone, can be synthesized through established acylation and cyclization routes, offering a straightforward entry point for medicinal chemistry [1]. In contrast, more complex analogs such as (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(naphthalen-1-yl)methanone require multi-step synthetic sequences involving piperazine coupling and protecting group strategies, which increase the synthetic complexity, time, and cost . While the more complex analog may exhibit distinct biological activities due to the piperazine linker, the simpler naphthalen-1-yl(pyrazol-1-yl)methanone offers a distinct advantage as a versatile, modular core scaffold [1]. It can be systematically elaborated through electrophilic aromatic substitution or directed metalation at the pyrazole ring, enabling the rapid generation of diverse libraries for lead optimization with lower associated resource expenditure [1].

Synthetic Accessibility
Class-level
~1–2 steps for core scaffold
vs. complex piperazine-linked analogs requiring ≥3–4 steps including linker installation
Supports synthesis-feasibility assessment and rapid SAR library generation
Class-level inference; actual step count may vary with specific derivatization route
Synthetic Chemistry Medicinal Chemistry Lead Optimization

Enzyme Inhibition: Comparative Binding Profile

While direct biochemical data for naphthalen-1-yl(pyrazol-1-yl)methanone is limited in public repositories, a closely related analog, 5-naphthalen-1-yl-1,2-dihydropyrazol-3-one, has been tested for enzyme inhibition [1]. This analog, which shares the naphthalen-1-yl-pyrazole core, demonstrated an IC50 of 3.24 µM against human tissue-nonspecific alkaline phosphatase (TNAP) and an IC50 of 100 µM against human germ cell alkaline phosphatase (GCAP) [1]. In contrast, the (3,5-dimethyl-1H-pyrazol-1-yl)(naphthalen-2-yl)methanone analog, with its altered substitution and naphthyl attachment, is documented as a ligand for a different enzyme class (EC 3.6.1.5, apyrase) with unknown inhibitory constants [2]. This divergence in reported enzyme targets underscores that even minor structural modifications within the pyrazole-naphthyl ketone class can reroute molecular recognition, highlighting the need for careful selection of the specific building block for target-based screening campaigns [1][2].

Enzyme Inhibition Profile
Cross-study
Closest analog: IC50 3.24 µM (TNAP), 100 µM (GCAP)
Naphthalen-2-yl analog interacts with a different enzyme class (EC 3.6.1.5); no TNAP/GCAP data reported
Supports target-specific screening context; distinct enzyme profiles underscore need for careful building-block selection
Cross-study comparable; direct biochemical data for the title compound are limited
Enzyme Inhibition Biochemical Assays Drug Discovery

Naphthalen-1-yl(pyrazol-1-yl)methanone: Key Application Scenarios


Kinase Inhibitor Design: Core Building Block

Naphthalen-1-yl(pyrazol-1-yl)methanone is optimally deployed as a foundational scaffold in structure-based drug discovery programs targeting kinases, particularly p38 MAP kinase, Syk kinase, and Src family tyrosine kinases, as identified in patent literature [1]. Its well-defined, non-coplanar geometry (supported by crystallographic data for a close derivative) provides a predictable pharmacophore that can be computationally docked with high confidence [2]. Researchers procuring this compound for such programs can efficiently explore structure-activity relationships by introducing targeted substitutions on the pyrazole or naphthalene rings, leveraging its straightforward synthetic accessibility for rapid analog generation [1].

Alkaline Phosphatase Assay Reference Compound

While not a potent inhibitor itself, naphthalen-1-yl(pyrazol-1-yl)methanone and its direct synthetic derivatives (e.g., 5-naphthalen-1-yl-1,2-dihydropyrazol-3-one) provide a valuable starting point for developing and validating biochemical assays against tissue-nonspecific alkaline phosphatase (TNAP) and germ cell alkaline phosphatase (GCAP) [3]. The reported IC50 values for the analog (3.24 µM for TNAP and 100 µM for GCAP) offer a useful benchmark for calibrating assay sensitivity and differentiating between isozyme activities in vitro [3]. Procurement of the core ketone is thus justified for laboratories seeking to establish or optimize these specific enzymatic screening platforms.

C-H Functionalization: Modular Precursor

The compound's unsubstituted pyrazole ring presents a strategic synthetic handle for late-stage diversification [4]. In a medicinal chemistry context, naphthalen-1-yl(pyrazol-1-yl)methanone can be procured in bulk as a common precursor for parallel synthesis. It can undergo regioselective C-H functionalization, halogenation, or cross-coupling reactions to rapidly generate a library of novel analogs [4]. This approach is a cost-effective alternative to procuring many individual, pre-functionalized naphthyl-pyrazole derivatives, offering greater flexibility and efficiency in lead optimization campaigns [4].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold studies
Non-coplanar aryl-ketone geometry
p38 MAPK / Syk / Src family pathway context and docking-model review
Alkaline phosphatase screening
Core scaffold for analog synthesis
Isozyme activity differentiation and assay calibration review
Parallel library synthesis
Unsubstituted pyrazole C–H handle
Late-stage diversification efficiency and regioselective functionalization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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